Lansoprazole sodium
Overview
Description
AG-1749 sodium, also known as lansoprazole sodium, is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is a benzimidazole derivative with antisecretory and antiulcer activities. This compound is effective in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole sodium involves several steps. The key intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole, is prepared through a series of reactions. The reaction of the intermediate with phosphorus trichloride and acetic acid eliminates the N-oxide group, resulting in the formation of sulfanylmethylpyridine. This compound is then oxidized with tert-butyl hydroperoxide in ethanol to yield the target sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C18 .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorus trichloride, acetic acid, tert-butyl hydroperoxide, and ethanol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound include sulphone and 5-hydroxylated metabolites. These metabolites are further processed in the body and excreted primarily through urine .
Scientific Research Applications
Lansoprazole sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in clinical settings to treat acid-related disorders.
Industry: Employed in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
Lansoprazole sodium is a prodrug that requires protonation in an acidic environment to become activatedThis inhibition prevents the final step of acid production, thereby reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Used to treat similar conditions but has a different pharmacokinetic profile.
Rabeprazole: Known for its rapid onset of action and longer duration of effect.
Uniqueness
Lansoprazole sodium is unique due to its high potency and effectiveness in inhibiting gastric acid secretion. It has a favorable pharmacokinetic profile, with rapid absorption and extensive metabolism, making it a preferred choice for treating acid-related disorders .
Properties
IUPAC Name |
sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N3NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226904-00-3 | |
Record name | Lansoprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LANSOPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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